molecular formula C15H13ClFN5O2S B2668388 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034374-04-2

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2668388
M. Wt: 381.81
InChI Key: OUEWCWHIAVHFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN5O2S and its molecular weight is 381.81. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

Research has highlighted the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds structurally related to the one , showing significant antidiabetic activity. These compounds have favorable drug-like profiles, suggesting potential as leads for future drug discovery in the antidiabetic domain (Faidallah et al., 2016).

Anticancer and Carbonic Anhydrase Inhibition

A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, crucial for anti-tumor studies, and strong inhibition of human carbonic anhydrase isoforms, suggesting their utility in cancer research (Gul et al., 2016).

Antimicrobial Activity

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties resulted in compounds with significant antimicrobial activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013).

COX-2 Inhibitory Activities

1,5-Diarylpyrazoles with a substituted benzenesulfonamide moiety were synthesized and showed selective and potent COX-2 inhibitory activity, with certain compounds exhibiting promising pharmacokinetic properties and in vivo anti-inflammatory activity. This research indicates their potential as leads for the development of new anti-inflammatory drugs (Pal et al., 2003).

Fluorometric Sensing Applications

A novel pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ was developed using a non-toxic pyrazoline derivative, showing high selectivity and sensitivity for Hg2+ detection. This compound's properties make it a good candidate for environmental monitoring and safety applications (Bozkurt & Gul, 2018).

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2S/c1-22-10(6-14(21-22)15-9-18-4-5-19-15)8-20-25(23,24)11-2-3-13(17)12(16)7-11/h2-7,9,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWCWHIAVHFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

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